![molecular formula C12H10O4 B1299422 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid CAS No. 53782-69-7](/img/structure/B1299422.png)
4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid
Overview
Description
The compound of interest, 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid, is a furan derivative with potential relevance in synthetic organic chemistry. Furan compounds are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Synthesis Analysis
The synthesis of furan derivatives has been explored in various studies. For instance, a cyclization reaction of 2,3-allenoic acids in the presence of simple allenes catalyzed by palladium acetate has been reported to yield furanone derivatives . This process involves the formation of a cyclic oxypalladation intermediate, which is then trapped by an allene to form a pi-allylic intermediate. This intermediate can undergo further reactions, such as nucleophilic attack by bromide ions, to yield 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives . Additionally, the synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-allenoic acids has been described, with the structures confirmed by X-ray single-crystal diffraction .
Molecular Structure Analysis
The molecular structure of furan derivatives is crucial for their reactivity and properties. In one study, the crystal structure and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid were performed, confirming the structure through various spectroscopic methods and X-ray diffraction . The molecular structures were also calculated using density functional theory (DFT) and were found to be consistent with the experimental data .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. The cyclization reaction mentioned earlier is an example of how furanones can be synthesized . The halolactonization and gamma-hydroxylation reactions are other examples of chemical transformations that can be applied to furan derivatives to obtain halogenated and hydroxylated products . The reactivity of these compounds can be further modified through subsequent reactions such as nucleophilic substitution or reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. Spectroscopic techniques such as FTIR, NMR, and mass spectrometry are commonly used to characterize these compounds . Additionally, the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be investigated using DFT to reveal physicochemical properties . The azo-benzoic acids, which are structurally related to furan derivatives, exhibit acid-base dissociation and azo-hydrazone tautomerism, indicating the complex behavior of these compounds in solution .
Scientific Research Applications
Sustainable Materials and Polymers
HMF and its derivatives, such as 2,5-furandicarboxylic acid, play a crucial role in the synthesis of new-generation polymers and functional materials, offering a renewable alternative to petrochemical feedstocks. These advancements are critical for developing sustainable plastics and composites with reduced environmental impact (Chernyshev, Kravchenko, & Ananikov, 2017).
Biofuels and Energy
The conversion of biomass into furanic derivatives has shown potential for producing sustainable biofuels. Furfural and HMF can be transformed into fuel additives and biofuels, contributing to the reduction of reliance on fossil fuels and promoting energy sustainability (Zhao, Lu, Xu, Zhu, & Wang, 2021).
Pharmaceutical Applications
Furan derivatives are explored for their pharmaceutical potential, including the synthesis of bioactive nucleobases and nucleosides. These compounds are investigated for their antiviral, antitumor, and antimicrobial properties, demonstrating the versatility of furanic compounds in drug development (Ostrowski, 2022).
Mechanism of Action
Target of Action
It’s worth noting that furan derivatives, such as 5-hydroxymethylfurfural (hmf), have been recognized for their substantial biological activity .
Mode of Action
Furan derivatives are known for their considerable chemical reactivity . For instance, HMF, a furan derivative, has been used in the synthesis of various compounds through reactions involving its aldehyde and alcohol functionalities .
Biochemical Pathways
Furan derivatives, including hmf, have been used as precursors in the synthesis of various compounds, indicating their potential to influence multiple biochemical pathways .
Result of Action
Furan derivatives have been noted for their potential in the synthesis of various compounds, suggesting a broad range of possible effects .
Action Environment
The action, efficacy, and stability of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid can be influenced by various environmental factors. For instance, the synthesis of HMF, a furan derivative, from biomass has been achieved using specific catalysts and solvent systems . Such factors could potentially influence the action of 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid.
properties
IUPAC Name |
4-[5-(hydroxymethyl)furan-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-6,13H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNEPQDECMJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360518 | |
Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |
CAS RN |
53782-69-7 | |
Record name | 4-[5-(Hydroxymethyl)-2-furanyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53782-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Hydroxymethyl-furan-2-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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